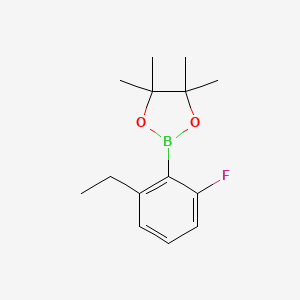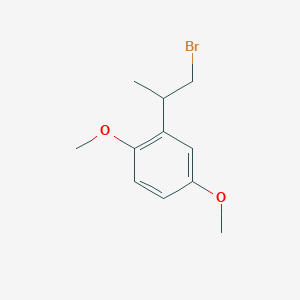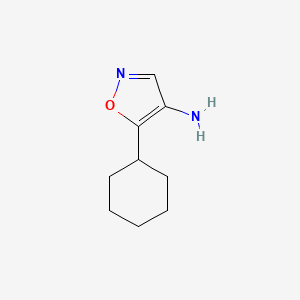
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a chlorine atom, and a 2-methoxyethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzene ring. Common reagents used in this synthesis include a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to modify biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound is structurally similar but lacks the benzene ring and chlorine atom.
3-Chlorobenzene: This compound contains the benzene ring and chlorine atom but lacks the 2-methoxyethoxyethyl group and bromine atom.
1-(2-Bromoethoxy)-2-methoxyethane: This compound is similar but has a different substitution pattern on the benzene ring.
Uniqueness
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene is unique due to the combination of its substituents, which confer specific chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the 2-methoxyethoxyethyl group, allows for a wide range of chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H14BrClO2 |
|---|---|
Peso molecular |
293.58 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Clave InChI |
RUMZQGHNCVYWTK-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(CBr)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B13531671.png)













